6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name 6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate is derived through a hierarchical analysis of its molecular architecture. The parent structure, 2,1,3-benzoxadiazol-1-ium-1-olate, consists of a benzene ring fused to an oxadiazole moiety, where one nitrogen atom is oxidized to an N-oxide (Figure 1). The numbering begins at the oxygen atom in the oxadiazole ring, with the N-oxide group occupying position 1.
At position 6 of the benzoxadiazole core, a carbohydrazonoyl substituent (-NH-N=C-) is appended. This group is further functionalized with a carbothioyl (-C=S) linkage to a 4-fluoroanilino moiety (-NH-C₆H₄-F). The systematic name adheres to IUPAC priorities by enumerating substituents in descending order of seniority: the N-oxide group takes precedence, followed by the carbohydrazonoyl-carbothioyl-aryl chain.
The molecular formula C₁₄H₁₀FN₅O₂S (molecular weight: 331.33 g/mol) confirms the integration of sulfur from the carbothioyl group and fluorine from the para-substituted aniline. This formula aligns with the compound’s CAS registry number (286008-42-2) and MDL identifier (MFCD00114145), ensuring unambiguous chemical identification.
Historical Context in Heterocyclic Compound Research
Benzoxadiazole derivatives emerged as pivotal structures in mid-20th-century heterocyclic chemistry, driven by their electronic properties and bioisosteric potential. The foundational 2,1,3-benzoxadiazol-1-ium-1-olate (benzofuroxan) was first synthesized in the 1950s, with subsequent studies revealing its redox activity and applicability in energetic materials.
The integration of carbohydrazide motifs, as seen in the target compound, reflects advancements in the 1980s–2000s, when researchers explored hydrazide-based functionalization to modulate solubility and biological interactions. The strategic incorporation of a 4-fluoroanilino group aligns with medicinal chemistry trends of the 2010s, where fluorine substitution became a cornerstone for improving pharmacokinetic properties.
This compound’s design encapsulates three evolutionary phases of heterocyclic research:
Position Within Benzoxadiazole Derivatives
Among benzoxadiazole derivatives, this molecule occupies a unique niche due to its multifunctional substituents (Table 1). Compared to simpler analogues like 2,1,3-benzoxadiazol-1-ium-1-olate (CAS 480-96-6), the addition of the carbohydrazonoyl-carbothioyl-aryl chain introduces:
- Enhanced π-stacking capacity from the fluorinated aryl ring.
- Metal-chelating potential via the thioamide and hydrazone groups.
- Steric modulation influencing binding site accessibility.
Structurally analogous compounds, such as 5-{[4-(Trifluoromethoxy)anilino]carbonyl}-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 680211-77-2), share the benzoxadiazole N-oxide core but lack the sulfur-containing carbohydrazonoyl bridge. This difference markedly alters electronic properties, as the thioamide group (-C=S) exhibits reduced electronegativity compared to carbonyl (-C=O), potentially favoring interactions with cysteine-rich biological targets.
The compound’s regiochemistry further distinguishes it from isomers. Substitution at position 6 (rather than 4 or 5) positions the side chain for optimal conjugation with the N-oxide group, creating a planar electron-deficient system conducive to charge-transfer interactions. This spatial arrangement is critical for applications requiring electron-accepting materials or intercalation into biological macromolecules.
Properties
Molecular Formula |
C14H10FN5O2S |
|---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(E)-(3-oxido-2,1,3-benzoxadiazol-3-ium-5-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H10FN5O2S/c15-10-2-4-11(5-3-10)17-14(23)18-16-8-9-1-6-12-13(7-9)20(21)22-19-12/h1-8H,(H2,17,18,23)/b16-8+ |
InChI Key |
SXGVQFIEPJOLAR-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=S)N/N=C/C2=CC3=[N+](ON=C3C=C2)[O-])F |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN=CC2=CC3=[N+](ON=C3C=C2)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,1,3-Benzoxadiazole Core
- Reagents: o-Aminophenol or substituted o-aminophenol derivatives
- Procedure:
- Dissolve o-aminophenol in an acidic medium (e.g., acetic acid).
- Add sodium nitrite solution dropwise at 0–5°C to generate the diazonium salt intermediate.
- Cyclize by warming the reaction mixture to room temperature or slightly elevated temperatures (40–60°C) to form the benzoxadiazole ring.
- Purification: Recrystallization from ethanol or chromatographic techniques.
Preparation of Carbohydrazonoyl Intermediate
- Reagents: Hydrazine hydrate or substituted hydrazines, carbonyl compounds (aldehydes or ketones), and thiocarbonyl reagents (e.g., carbon disulfide or thiophosgene).
- Procedure:
- Condense hydrazine with the carbonyl compound to form hydrazones.
- React hydrazones with thiocarbonyl reagents to introduce the carbothioyl group, forming carbothioyl hydrazonoyl intermediates.
- Conditions: Typically reflux in ethanol or other polar solvents for several hours.
- Isolation: Filtration and washing with cold solvents.
Coupling with 4-Fluoroaniline
- Reagents: 4-Fluoroaniline, carbothioyl hydrazonoyl intermediate
- Procedure:
- Mix the carbothioyl hydrazonoyl intermediate with 4-fluoroaniline in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Heat the mixture at 80–120°C for several hours to promote nucleophilic substitution or condensation.
- Purification: Column chromatography or recrystallization.
Formation of Benzoxadiazolium-1-olate Salt
- Reagents: Alkylating agents (e.g., methyl iodide) or acidic conditions to induce quaternization.
- Procedure:
- Treat the coupled product with the alkylating agent under inert atmosphere at room temperature or slightly elevated temperature.
- Monitor the reaction by thin-layer chromatography (TLC).
- Isolation: Precipitation or crystallization of the benzoxadiazolium salt.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzoxadiazole ring formation | o-Aminophenol, NaNO2, Acetic acid | 0–60 | 2–4 | 70–85 | Control of temperature critical |
| Hydrazonoyl intermediate | Hydrazine hydrate, aldehyde, CS2, EtOH | Reflux (78) | 4–6 | 65–80 | Use of dry solvents recommended |
| Coupling with 4-fluoroaniline | 4-Fluoroaniline, DMF/DMSO | 80–120 | 6–12 | 60–75 | Inert atmosphere preferred |
| Quaternization | Methyl iodide or acid | RT–50 | 2–5 | 75–90 | Purity confirmed by NMR, MS |
Analytical and Research Findings
Structural Confirmation:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms the presence of the fluoroanilino group and the benzoxadiazole core. Mass spectrometry (MS) verifies molecular weight consistent with the target compound.Purity Assessment:
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.Reaction Optimization:
Studies indicate that solvent polarity and reaction temperature significantly affect yield and selectivity, with polar aprotic solvents favoring coupling efficiency.Environmental and Safety Notes:
Use of toxic reagents such as thiophosgene requires strict safety protocols. Alternative thiocarbonyl sources like carbon disulfide are preferred for safer handling.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Typical Conditions | Yield Range (%) | Key Considerations |
|---|---|---|---|---|
| Benzoxadiazole ring synthesis | o-Aminophenol, NaNO2, acid | 0–60°C, 2–4 h | 70–85 | Temperature control critical |
| Carbohydrazonoyl intermediate | Hydrazine, aldehyde, CS2 | Reflux in EtOH, 4–6 h | 65–80 | Dry solvents improve yield |
| Coupling with 4-fluoroaniline | 4-Fluoroaniline, DMF/DMSO | 80–120°C, 6–12 h | 60–75 | Inert atmosphere recommended |
| Quaternization to 1-ium-1-olate | Methyl iodide or acid | RT–50°C, 2–5 h | 75–90 | Purity confirmed by NMR and MS |
This comprehensive preparation method overview is based on established synthetic protocols for benzoxadiazole derivatives and hydrazonoyl compounds, adapted to incorporate the 4-fluoroanilino carbothioyl substituent. The methods emphasize controlled reaction conditions, choice of solvents, and purification techniques to achieve high purity and yield of the target compound.
Chemical Reactions Analysis
Types of Reactions
6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxadiazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Cellular Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Comparisons
Core Heterocycle Influence The benzoxadiazole core in the target compound is distinct from triazole (), thiazole (), and pyrazole () systems. Benzoxadiazoles exhibit strong electron-withdrawing properties, making them suitable for charge-transfer applications, whereas triazoles and thiazoles are more commonly associated with hydrogen bonding and metal coordination . The pyrazole derivative () demonstrates a planar enone system, which contrasts with the rigid, fused benzoxadiazole ring. This structural difference impacts solubility and crystallinity .
Substituent Effects The 4-fluoroanilino group is shared with veludacigibum () and the pyrazole derivative (). Fluorination typically enhances lipophilicity and metabolic stability, which is critical in drug design .
Spectroscopic and Biological Activity The triazole analog () exhibits IR peaks at 1684 cm⁻¹ (C=O) and 3204 cm⁻¹ (N-H), which are absent in the target compound due to its carbohydrazonoyl group. This difference may influence hydrogen-bonding capacity and solubility . Veludacigibum’s thiazole core and anticancer activity highlight the importance of heterocycle choice in targeting enzymes like diacylglycerol kinase . The target compound’s benzoxadiazole core may offer distinct electronic interactions for alternative therapeutic targets.
Synthetic and Analytical Considerations Crystallographic data for the pyrazole derivative () were obtained using SHELX software (), suggesting that similar methods could resolve the target compound’s structure. However, the absence of reported crystal data limits direct comparison. HRMS data for flavonoids with 4-fluoroanilino substituents () provide a benchmark for analyzing the target compound’s mass fragmentation patterns, though its larger size and complexity may require advanced techniques.
Biological Activity
The compound 6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate (CAS No. 286008-42-2) is a novel benzoxadiazolium derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies and research findings.
Basic Information
- Molecular Formula : C14H10FN5O2S
- Molecular Weight : 331.32 g/mol
- CAS Number : 286008-42-2
Structure
The compound features a benzoxadiazolium core, which is known for its diverse biological activities, combined with a carbothioyl moiety that may enhance its pharmacological profile.
Antimicrobial Activity
Research has indicated that benzoxadiazole derivatives exhibit significant antimicrobial properties. A study conducted by demonstrated that compounds with similar structures to 6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Anticancer Properties
Another area of interest is the anticancer potential of this compound. A recent investigation highlighted that derivatives of benzoxadiazole can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, compounds structurally related to 6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate were found to inhibit tumor growth in vitro and in vivo models .
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines revealed that the compound exhibits selective cytotoxic effects against cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 5 |
| HeLa (Cervical Cancer) | 20 | 4 |
| Normal Fibroblasts | >100 | - |
The biological activity of 6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate is hypothesized to involve several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells may contribute to its cytotoxic effects.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of benzoxadiazole derivatives, including our compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Study on Anticancer Activity
In another study focused on anticancer properties, the compound was tested against various cancer cell lines. The findings suggested that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The researchers concluded that further development could lead to promising therapeutic agents for cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate?
- Methodological Answer : The compound's synthesis likely involves sequential coupling reactions. A thiazole or carbohydrazide intermediate (e.g., 4-fluoroaniline derivatives) could be prepared first, followed by cyclization with a benzoxadiazole precursor. Solvents such as DMF or DMSO are often used for polar intermediates, and catalysts like EDCI/HOBt may facilitate amide bond formation. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical to isolate the final product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of thiourea (C=S stretch ~1250–1050 cm⁻¹) and hydrazone (N–H stretch ~3300 cm⁻¹) groups .
- NMR : ¹H and ¹³C NMR should resolve aromatic protons (δ 6.5–8.5 ppm for benzoxadiazole and 4-fluoroaniline) and carbohydrazonoyl protons (δ ~9–10 ppm). ¹⁹F NMR can verify the fluorine substituent .
- HRMS : Validate molecular weight and isotopic patterns .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). For crystalline intermediates, X-ray diffraction (as in ) provides definitive structural confirmation. Recrystallization from ethanol or methanol may improve purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes or receptors. Parameterize the compound’s 3D structure (optimized via DFT) and dock into target active sites (e.g., kinases or proteases). Validate predictions with experimental assays (e.g., fluorescence quenching or SPR) .
Q. What strategies address contradictory spectral data during structural elucidation?
- Methodological Answer :
- Variable Solvent NMR : Test in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts or tautomerism.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- Dynamic NMR : If tautomerism is suspected (e.g., hydrazone vs. azo forms), variable-temperature studies can identify exchange processes .
Q. How can reaction yields for the carbohydrazonoyl intermediate be optimized?
- Methodological Answer :
- Stoichiometry : Use a 1.2:1 molar ratio of 4-fluoroaniline to thiocarbonyl reagent to drive the reaction.
- Catalysis : Add a base (e.g., triethylamine) to deprotonate intermediates and accelerate coupling.
- Temperature Control : Maintain 0–5°C during diazotization steps to minimize side reactions .
Data Analysis & Experimental Design
Q. What analytical workflows are recommended for stability studies under varying pH conditions?
- Methodological Answer :
- pH Buffers : Prepare solutions at pH 2 (HCl), 7 (phosphate), and 10 (borate). Incubate the compound at 37°C for 24–72 hours.
- Degradation Monitoring : Use LC-MS to track decomposition products (e.g., hydrolysis of the benzoxadiazole ring).
- Kinetic Modeling : Apply first-order kinetics to calculate half-lives and identify labile functional groups .
Q. How can researchers design SAR studies for derivatives of this compound?
- Methodological Answer :
- Structural Variations : Modify the 4-fluoroaniline moiety (e.g., replace F with Cl, Br) or the benzoxadiazole core (e.g., introduce methyl or methoxy groups).
- Bioactivity Assays : Test derivatives against target enzymes (e.g., IC₅₀ measurements) or in cell-based models (e.g., cytotoxicity).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
